Dactinomycin, also known as Actinomycin D, is a well-characterized polypeptide antibiotic from *Streptomyces sp.* that functions as a potent inhibitor of transcription. Its primary mechanism involves the high-affinity intercalation of its phenoxazone ring into double-stranded DNA, which physically obstructs the progression of RNA polymerase. This activity is particularly pronounced at Guanine-Cytosine (GpC) sequences, making it a valuable and established tool in molecular biology for transcription arrest and as a reference cytotoxic agent in cancer research.
While other DNA intercalators like Doxorubicin or related actinomycins (e.g., Actinomycin C complex) exist, they are not functionally equivalent for precise research applications. Subtle differences in the peptide rings between actinomycin variants alter DNA binding affinity and sequence preference, impacting biological potency. Broader-spectrum intercalators such as Doxorubicin lack Dactinomycin's well-defined GpC binding preference and can have different effects on topoisomerase enzymes, leading to divergent cellular outcomes. Therefore, substituting Dactinomycin with a close analog or a different class of intercalator can compromise experimental reproducibility and introduce mechanistic variables, making high-purity Dactinomycin (CAS 50-76-0) the required choice for studies dependent on its specific mode of action.
Unlike doxorubicin, dactinomycin stimulates DNA cleavage by topoisomerase I while also acting on topoisomerase II. A comparative study on purified mouse leukemia (L1210) enzymes showed that doxorubicin only stimulated DNA cleavage by topoisomerase II, whereas dactinomycin stimulated cleavage by both topoisomerase I and II. This dual inhibitory profile differentiates its mechanism from anthracyclines like doxorubicin.
| Evidence Dimension | Stimulation of Topoisomerase-Induced DNA Cleavage |
| Target Compound Data | Stimulates both Topoisomerase I and Topoisomerase II |
| Comparator Or Baseline | Doxorubicin: Stimulates only Topoisomerase II |
| Quantified Difference | Qualitative difference in enzyme target profile (Topoisomerase I activity stimulation) |
| Conditions | Purified mouse leukemia (L1210) DNA topoisomerases I and II |
This provides a clear mechanistic reason to select Dactinomycin over Doxorubicin when studying pathways involving Topoisomerase I or requiring a broader topoisomerase inhibition profile.
Dactinomycin consistently demonstrates high cytotoxic potency, with IC50 values in the low nanomolar range. For instance, in KMT2A-rearranged infant acute lymphoblastic leukemia (iALL) cell lines, IC50 values ranged from 0.47 nM to 1.6 nM after 72 hours of incubation. In other common screening lines, EC50 values were determined as 0.201 nM in A549 (lung carcinoma) and 0.276 nM in PC3 (prostate cancer) cells after 48 hours. This level of potency makes it a reliable positive control and benchmark compound.
| Evidence Dimension | Half-maximal Inhibitory/Effective Concentration (IC50/EC50) |
| Target Compound Data | 0.47 nM - 1.6 nM (iALL cells, 72h); 0.201 nM (A549 cells, 48h) |
| Comparator Or Baseline | Baseline potency data for reference |
| Quantified Difference | Demonstrates consistent sub-micromolar to nanomolar activity |
| Conditions | In vitro cytotoxicity assays (Alamar Blue/MTT) on various human cancer cell lines |
For researchers needing a potent, well-documented transcription inhibitor for cell-based assays, these low nanomolar IC50 values confirm its suitability as a reference standard or for applications requiring complete transcription shutdown.
Dactinomycin exhibits well-defined solubility in common laboratory organic solvents, crucial for preparing accurate and reproducible stock solutions. It is soluble in DMSO at concentrations of approximately 10 mg/mL to 20 mg/mL and in dimethyl formamide (DMF) at ~20 mg/mL. In contrast, it is only sparingly soluble in aqueous buffers, with a solubility of about 0.5 mg/mL in a 1:1 DMF:PBS solution. This solubility profile necessitates initial dissolution in an organic solvent for most biological applications, a critical handling parameter for experimental design.
| Evidence Dimension | Solubility |
| Target Compound Data | ~10-20 mg/mL (DMSO); ~20 mg/mL (DMF) |
| Comparator Or Baseline | Aqueous Buffer: ~0.5 mg/mL (with co-solvent) |
| Quantified Difference | Over 20-fold higher solubility in recommended organic solvents compared to aqueous solutions. |
| Conditions | Standard laboratory solvents (DMSO, DMF, PBS) |
This quantitative solubility data informs procurement decisions for labs that require high-concentration stock solutions and ensures the use of a compatible solvent system to avoid precipitation and maintain experimental consistency.
Given its potent and well-characterized mechanism of blocking RNA polymerase elongation, Dactinomycin serves as an essential positive control in studies investigating gene expression, transcription factors, and the efficacy of novel transcription inhibitors. Its rapid and broad action provides a reliable baseline for complete transcriptional shutdown.
The specific binding preference of Dactinomycin for GpC sequences allows its use as a molecular probe to map DNA topology and identify accessible GpC sites. This makes it a valuable tool in structural biology and for footprinting experiments to study the binding sites of other DNA-associated proteins.
With consistently high potency in the nanomolar range across a wide variety of cancer cell lines, Dactinomycin is an ideal reference compound for validating cell-based assays and providing a benchmark for the cytotoxic potential of new chemical entities in drug discovery pipelines.
Recent evidence identifies Dactinomycin as a potent inducer of immunogenic cell death (ICD), a process that activates an antitumor immune response. This makes it a critical tool for researchers studying the interplay between chemotherapy and the immune system, and for evaluating novel immunotherapy combinations.
Acute Toxic;Health Hazard
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